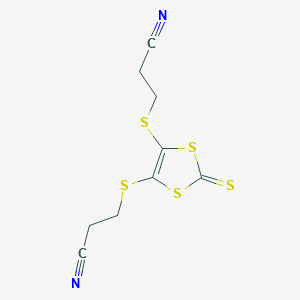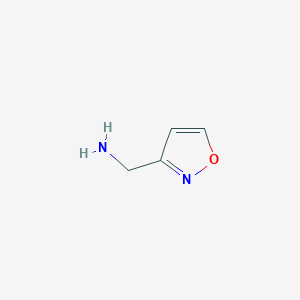
N-Déméthyl-olanzapine
Vue d'ensemble
Description
Desmethylolanzapine, also known as N-desmethylolanzapine, is a metabolite of the antipsychotic drug olanzapine. Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. Desmethylolanzapine is formed through the metabolic process involving the enzyme cytochrome P450 1A2 (CYP1A2). This compound has garnered interest due to its potential pharmacological effects and its role in the metabolism of olanzapine .
Applications De Recherche Scientifique
Desmethylolanzapine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of olanzapine and its metabolites.
Biology: Studies have explored its role in the metabolism of olanzapine and its potential effects on metabolic parameters.
Medicine: Research has investigated its pharmacological effects and potential therapeutic applications.
Industry: It is used in the development of new olanzapine derivatives with improved pharmacological profiles
Mécanisme D'action
Desmethylolanzapine exerts its effects by interacting with various neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors (D1, D2, D3, and D4) and serotonin receptors (5HT2A, 5HT2C, 5HT3, and 5HT6). Additionally, it has affinity for alpha-1 adrenergic receptors, histamine H1 receptors, and multiple muscarinic receptors. These interactions contribute to its antipsychotic and mood-stabilizing effects .
Orientations Futures
There is a growing interest in the study of N-Desmethylolanzapine due to its potential anticancer properties . The observed negative correlations between levels of N-Desmethylolanzapine and glucose or insulin suggest a metabolic normalization role for N-Desmethylolanzapine . Further studies are warranted to explore the mechanisms underlying N-Desmethylolanzapine’s metabolic effects .
Analyse Biochimique
Biochemical Properties
N-Demethyl Olanzapine interacts with various enzymes and proteins in the body. It is one of the metabolites of Olanzapine, produced by the action of the enzyme CYP1A2 . The nature of these interactions involves the conversion of Olanzapine to N-Demethyl Olanzapine, which then plays a role in biochemical reactions, particularly those related to metabolic processes .
Cellular Effects
N-Demethyl Olanzapine has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-Demethyl Olanzapine concentrations were found to be negatively correlated with glucose and insulin levels, suggesting a role in glucose-insulin homeostasis .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is subject to metabolic processes, which could potentially influence its stability and degradation over time
Dosage Effects in Animal Models
It is known that the effects of Olanzapine, the parent compound, are dose-dependent, gender-dependent, and species-dependent
Metabolic Pathways
N-Demethyl Olanzapine is involved in metabolic pathways, primarily through the action of the enzyme CYP1A2 It may also interact with other enzymes or cofactors, and could potentially have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that Olanzapine and its metabolites are distributed in various body fluids, including whole blood
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desmethylolanzapine can be synthesized through the N-demethylation of olanzapine. This process typically involves the use of strong bases such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom in the piperazine ring of olanzapine .
Industrial Production Methods
Industrial production of desmethylolanzapine follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and microwave irradiation has been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethylolanzapine undergoes various chemical reactions, including:
Oxidation: Desmethylolanzapine can be oxidized to form olanzapine N-oxide.
Reduction: It can be reduced back to olanzapine under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Olanzapine N-oxide.
Reduction: Olanzapine.
Substitution: Various substituted derivatives of desmethylolanzapine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olanzapine: The parent compound from which desmethylolanzapine is derived.
2-Hydroxymethylolanzapine: Another metabolite of olanzapine.
Olanzapine N-oxide: An oxidized form of olanzapine.
Uniqueness
Desmethylolanzapine is unique due to its specific metabolic pathway and its potential pharmacological effects. Unlike olanzapine, which is primarily used for its antipsychotic properties, desmethylolanzapine’s role in modulating metabolic parameters and its potential therapeutic applications are areas of active research .
Propriétés
IUPAC Name |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPIXVHJEIZKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433226 | |
| Record name | N-Demethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161696-76-0 | |
| Record name | Desmethylolanzapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161696-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylolanzapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLOLANZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)











![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
